Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride
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Overview
Description
Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride is a compound belonging to the class of organic compounds known as phenethylamines. Phenethylamines are characterized by a phenyl ring attached to an ethylamine chain. This compound is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid and trace amine found in many organisms and foods .
Preparation Methods
The synthesis of Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride typically involves the reaction of phenethylamine with cyclohexyl chloride in the presence of a base to form the N-cyclohexyl derivative. This intermediate is then reacted with a hydroxylating agent to introduce the hydroxy group at the 2-position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Chemical Reactions Analysis
Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool compound in the study of biological systems, particularly in understanding the role of phenethylamines in neurotransmission.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as a central nervous system stimulant and its interactions with various neurotransmitter receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, affecting mood, cognition, and other central nervous system functions .
Comparison with Similar Compounds
Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride can be compared with other phenethylamine derivatives such as:
Phenylethylamine: The parent compound, which acts as a central nervous system stimulant.
Amphetamine: A well-known stimulant that also affects monoamine neurotransmission.
Methamphetamine: A potent central nervous system stimulant with a similar mechanism of action but higher potency and potential for abuse.
This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
37154-93-1 |
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Molecular Formula |
C22H30ClNO |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
cyclohexyl-(2-hydroxy-2-phenylethyl)-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C22H29NO.ClH/c24-22(20-12-6-2-7-13-20)18-23(21-14-8-3-9-15-21)17-16-19-10-4-1-5-11-19;/h1-2,4-7,10-13,21-22,24H,3,8-9,14-18H2;1H |
InChI Key |
XPGIQUVHXQLMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH+](CCC2=CC=CC=C2)CC(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
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